molecular formula C18H19N3O3S2 B11478086 3-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-1,2-benzothiazole

3-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B11478086
M. Wt: 389.5 g/mol
InChI Key: JHJFHFGTANWBOQ-UHFFFAOYSA-N
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Description

3-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE is a hybrid compound that combines the structural features of isothiazole and piperazine moieties. This compound is part of a broader class of heterocyclic compounds known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE typically involves a multi-step procedure. One common method starts with the preparation of the piperazine derivative, followed by its reaction with the benzothiazole moiety. The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as sodium cyanoborohydride for reductive amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE involves its interaction with specific molecular targets. As a dopamine and serotonin antagonist, it binds to these receptors in the brain, inhibiting their activity. This can lead to a reduction in symptoms associated with conditions like schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C18H19N3O3S2/c1-24-14-6-8-15(9-7-14)26(22,23)21-12-10-20(11-13-21)18-16-4-2-3-5-17(16)25-19-18/h2-9H,10-13H2,1H3

InChI Key

JHJFHFGTANWBOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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